Quinaldine red

Catalog No.
S630410
CAS No.
117-92-0
M.F
C21H23IN2
M. Wt
430.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinaldine red

CAS Number

117-92-0

Product Name

Quinaldine red

IUPAC Name

4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

Molecular Formula

C21H23IN2

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

JOLANDVPGMEGLK-UHFFFAOYSA-M

SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]

Synonyms

quinaldine red, quinaldine red chloride

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-]

Detection of Phosphate Groups

Quinaldine red acts as a colorimetric reagent for detecting phosphate groups in various biological samples. It forms a complex with phosphate ions, leading to a significant enhancement in its fluorescence intensity. This property allows researchers to quantify phosphate levels in tissues, cells, and other biological matrices [].

Studying Protein-Ligand Interactions

Researchers utilize quinaldine red to study the interaction between proteins and various ligands, including drugs and other small molecules. The probe binds to specific protein sites, and its fluorescence intensity changes upon ligand binding. This allows researchers to monitor ligand binding events and characterize their binding affinities [].

Investigating Amyloid Formation

Quinaldine red has shown potential in studying amyloid formation, a hallmark of several neurodegenerative diseases like Alzheimer's and Parkinson's. The probe binds specifically to amyloid aggregates, enabling researchers to visualize and quantify these structures in cells and tissues [].

Other Applications

Quinaldine red finds applications in various other research areas:

  • Cell Proliferation Studies: The probe can be used to assess cell proliferation by monitoring changes in cellular RNA content [].
  • Enzyme Activity Detection: Quinaldine red can be employed in enzyme-linked assays to detect specific enzymatic activities by coupling it with appropriate substrates [].
  • Dental Bleaching Research: The probe has been explored as a potential tool for assessing the efficacy and safety of dental bleaching agents [].

UNII

Z70656T34N

Related CAS

65201-92-5 (chloride)

Other CAS

117-92-0

Wikipedia

Quinaldine_red

General Manufacturing Information

Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types